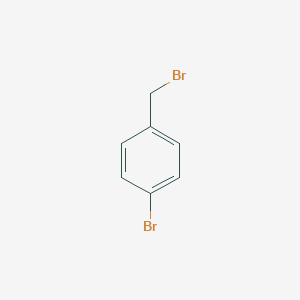

4-Bromobenzyl bromide

説明

特性

IUPAC Name |

1-bromo-4-(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRBJYMANQKEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044445 | |

| Record name | 4-Bromobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an agreeable aromatic odor; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | p-Bromobenzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-15-1 | |

| Record name | 4-Bromobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromobenzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,4-dibromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOBENZYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D1TTL8BGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Bromobenzyl Bromide

This technical guide provides a comprehensive overview of the core physical properties of 4-bromobenzyl bromide, a vital reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical characteristics, experimental protocols for their determination, and relevant logical workflows.

Introduction

This compound, with the CAS number 589-15-1, is a disubstituted benzene (B151609) derivative featuring both a bromine atom and a bromomethyl group at the para position.[1] This dual reactivity makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science products.[1][2] The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide allows for various cross-coupling reactions.[2] A thorough understanding of its physical properties is essential for its effective use and handling in a laboratory setting.

Physicochemical Properties

The physical properties of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆Br₂ | [1][3] |

| Molecular Weight | 249.93 g/mol | [4] |

| Appearance | White to off-white or pale cream crystalline solid/powder.[1][3][5] | [1][3][5] |

| Odor | Faint, agreeable aromatic odor; pungent.[1][5][6] | [1][5][6] |

| Melting Point | 60-64 °C | [1][3][7][8][9][10][11][12] |

| Boiling Point | 115-124 °C at 12 mmHg | [1][7][8][9][10][12][13] |

| Density | 1.849 g/cm³ (estimate); 1.9 ± 0.1 g/cm³ | [1] |

| Refractive Index | 1.6066 (estimate) | [1][9][10] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Insoluble, may decompose.[5][13] | [5][13] |

| Organic Solvents | Soluble in ethanol (B145695) and ether.[5] | [5] |

| Purification Solvent | Crystallized from ethanol.[10] | [10] |

Table 3: Spectroscopic Data Identifiers

| Spectroscopic Technique | Availability | Source(s) |

| ¹H NMR | Data available. | [1][4][14] |

| ¹³C NMR | Data available. | [1] |

| Infrared (IR) | Data available (KBr disc, liquid film, nujol mull).[1] | [1][4] |

| Mass Spectrometry (MS) | Data available. | [4][15] |

| Raman Spectroscopy | Data available. | [1][4] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized protocols applicable to solid organic compounds.

The melting point is a crucial indicator of purity for a crystalline solid.[16]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[16][17]

-

Capillary tubes (sealed at one end)[16]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.[17]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[18][19]

-

Place the capillary tube into the heating block of the melting point apparatus.[16]

-

Heat the sample rapidly to determine an approximate melting point. Allow the apparatus to cool.[16]

-

In a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.

-

Then, decrease the heating rate to 1-2°C per minute.[17]

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).[16][19] The melting point range is T₁-T₂. For a pure sample, this range is typically narrow (0.5-1.0°C).[16]

As this compound's boiling point is given at reduced pressure, a standard distillation or micro boiling point determination under vacuum is appropriate. The following is a micro-scale method.

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with high-boiling oil)[20]

-

Vacuum source and manometer

Procedure:

-

Place a small amount of liquid this compound (melted if solid) into the fusion tube.

-

Invert a capillary tube (sealed end up) into the fusion tube.[21]

-

Attach the fusion tube to a thermometer and place the assembly in a heating bath, ensuring the sample is level with the thermometer bulb.[21]

-

Connect the apparatus to a vacuum source and reduce the pressure to the desired level (e.g., 12 mmHg).

-

Heat the bath slowly and uniformly.[21]

-

Observe the capillary tube. A stream of bubbles will emerge as the liquid boils.[21]

-

Note the temperature when a rapid and continuous stream of bubbles emerges. This is the boiling point at the recorded pressure.[21]

A qualitative assessment of solubility is performed to understand the compound's polarity.[22]

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Various solvents (e.g., water, ethanol, ether, hexane)

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[23]

-

Add 0.75 mL of the chosen solvent in portions.[23]

-

After each addition, shake the tube vigorously for 10-20 seconds.[22]

-

Observe if the solid dissolves completely. If it dissolves, the compound is soluble in that solvent. If it remains undissolved, it is insoluble.[22]

-

Record observations for each solvent tested. Note any reactions, such as decomposition in water.[13]

Workflow and Process Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows related to this compound.

Caption: Synthesis and purification workflow for this compound.[6][24]

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C7H6Br2 | CID 68527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | High-Purity Reagent | RUO [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound CAS#: 589-15-1 [m.chemicalbook.com]

- 10. This compound | 589-15-1 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound [nanfangchem.com]

- 14. This compound(589-15-1) 1H NMR [m.chemicalbook.com]

- 15. This compound(589-15-1) MS [m.chemicalbook.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. byjus.com [byjus.com]

- 20. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 21. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 22. chem.ws [chem.ws]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. prepchem.com [prepchem.com]

4-Bromobenzyl bromide chemical structure and reactivity

An In-depth Technical Guide to 4-Bromobenzyl Bromide: Chemical Structure and Reactivity

Introduction

This compound (α,4-dibromotoluene) is a bifunctional aromatic organic compound that serves as a critical and versatile building block in modern organic synthesis. Its utility in the fields of medicinal chemistry, agrochemicals, and materials science stems from its unique dual reactivity. The molecule possesses two distinct bromine substituents: a highly reactive benzylic bromide and a more stable aromatic bromide.[1][2] This structural feature allows for selective and sequential functionalization, making it an invaluable reagent for constructing complex molecular architectures.[3] This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and detailed experimental protocols for its key transformations.

Chemical Structure and Identification

This compound consists of a benzene (B151609) ring substituted with a bromine atom at the para-position (C4) and a bromomethyl group at the C1 position. The benzylic bromine is attached to an sp³-hybridized carbon, while the aromatic bromine is attached to an sp²-hybridized carbon, a distinction that governs their differing reactivities.[2][4]

Structure Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-bromo-4-(bromomethyl)benzene[5] |

| CAS Number | 589-15-1[5] |

| Molecular Formula | C₇H₆Br₂[5][6] |

| SMILES | BrCc1ccc(Br)cc1 |

| InChI Key | YLRBJYMANQKEAW-UHFFFAOYSA-N |

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized below. Note that the melting point can vary based on the purity of the sample.

Table of Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 249.93 g/mol | [5] |

| Appearance | Off-white to light yellow crystalline solid | [1][6] |

| Melting Point | 60 - 64 °C | [1][6] |

| Boiling Point | 115 - 124 °C @ 12 mmHg | [1][6] |

| Solubility | Soluble in organic solvents; decomposes in water |[6] |

Chemical Reactivity and Signaling Pathways

The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-bromine bonds.

-

Benzylic Bromide (C-CH₂-Br): This site is highly susceptible to nucleophilic substitution. The C(sp³)-Br bond is weaker than the C(sp²)-Br bond, and the benzylic position can stabilize both the transition state in an Sₙ2 reaction and a carbocation intermediate in an Sₙ1 reaction through resonance with the aromatic ring.[4][7] Consequently, it readily reacts with a wide range of nucleophiles (amines, alkoxides, thiols, carbanions) under relatively mild conditions.[3]

-

Aromatic Bromide (Ar-Br): The bromine atom directly attached to the benzene ring is significantly less reactive towards classical nucleophilic substitution due to the strength of the sp² C-Br bond and delocalization of the halogen's lone pairs into the ring, giving the bond partial double-bond character.[2][8] However, this site is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[1]

This differential reactivity allows for a two-step, selective functionalization pathway, as illustrated below.

Caption: Orthogonal functionalization pathways of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound. These are representative protocols and may require optimization based on specific substrates and laboratory conditions.

Nucleophilic Substitution: Synthesis of N-(4-bromobenzyl)aniline

This protocol describes a typical Sₙ2 reaction at the benzylic position.

Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (B41778) (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in 30 mL of acetonitrile (B52724).

-

Substrate Addition: To the stirring suspension, add a solution of this compound (1.05 eq) dissolved in 15 mL of acetonitrile dropwise over 10 minutes at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, filter the solid K₂CO₃ and rinse with acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (B1210297) (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (1 x 25 mL), and brine (1 x 25 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from ethanol/water to yield the final product.

References

- 1. fishersci.com [fishersci.com]

- 2. quora.com [quora.com]

- 3. This compound | CAS#:3433-80-5 | Chemsrc [chemsrc.com]

- 4. youtube.com [youtube.com]

- 5. This compound | C7H6Br2 | CID 68527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [nanfangchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. quora.com [quora.com]

An In-depth Technical Guide to 4-Bromobenzyl Bromide (CAS: 589-15-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromobenzyl bromide (CAS number 589-15-1), a versatile bifunctional reagent crucial in modern organic synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, reactivity, and key applications in the pharmaceutical, agrochemical, and material science sectors. Safety and handling protocols are also extensively covered. The information is presented to support researchers and professionals in leveraging the unique synthetic utility of this compound.

Chemical and Physical Properties

This compound, also known as α,4-dibromotoluene, is a white to off-white solid at room temperature.[1][2] Its structure features a benzyl (B1604629) bromide moiety, which is highly susceptible to nucleophilic substitution, and a bromine atom on the phenyl ring, providing a site for cross-coupling reactions.[3] This dual reactivity makes it a valuable building block in complex molecular synthesis.[3][4]

| Property | Value | References |

| CAS Number | 589-15-1 | [5][6] |

| Molecular Formula | C₇H₆Br₂ | [5][6] |

| Molecular Weight | 249.93 g/mol | [5][6] |

| Appearance | Off-white to beige solid | [1][2] |

| Melting Point | 60 - 64 °C | [1][2] |

| Boiling Point | 115 - 124 °C @ 12 mmHg | [2][7] |

| Purity | ≥ 98% | [8] |

| InChI Key | YLRBJYMANQKEAW-UHFFFAOYSA-N | [4][8] |

| Canonical SMILES | C1=CC(=CC=C1CBr)Br | [5][9] |

Spectroscopic Data

Spectroscopic analysis is essential for the verification of this compound's identity and purity.

| Spectroscopy | Data | References |

| ¹H NMR | Characteristic shifts for benzyl protons are observed around δ 4.5–5.0 ppm. | [4][10] |

| ¹³C NMR | Data available for substitution patterns. | [4] |

| Mass Spectrometry | Used to validate the molecular weight. | [4][11] |

| Infrared (IR) | Spectral data is available for functional group identification. | [11] |

Synthesis and Experimental Protocols

A common method for the preparation of this compound is the radical bromination of 4-bromotoluene (B49008).[12]

Experimental Protocol: Synthesis of this compound[13]

-

Reaction Setup: Dissolve 0.2 moles of 4-bromotoluene in a five-fold volume of dry carbon tetrachloride in a two-necked flask equipped with a reflux condenser and a dropping funnel. The tip of the dropping funnel should be below the liquid surface to minimize bromine loss.

-

Bromination: Heat the mixture to boiling. Irradiate the flask with a 500-watt photolamp. Add 0.205 moles of dry elemental bromine dropwise. The rate of addition should be controlled so that the condensate from the reflux condenser remains nearly colorless. The reaction typically takes 30 minutes to 2 hours.

-

Work-up: After the reaction is complete, stop the irradiation and cool the solution. Wash the solution rapidly with ice-water, followed by an ice-cold aqueous sodium bicarbonate solution, and then again with ice-water.

-

Isolation and Purification: Dry the organic layer with magnesium sulfate (B86663) and evaporate the solvent in vacuo. The resulting residue is purified by crystallization from ethanol, yielding this compound.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reactivity and Applications

The dual reactivity of this compound makes it a highly versatile reagent in organic synthesis.[3] The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, while the aryl bromide can participate in various cross-coupling reactions.[3][4]

Caption: Diagram showing the dual reactivity of this compound.

This compound serves as a critical intermediate in the synthesis of a wide range of molecules with applications in:

-

Pharmaceuticals: It is used in the synthesis of bioactive compounds, including potential anti-cancer agents, antivirals, and drugs targeting the central nervous system.[1][3][13]

-

Agrochemicals: this compound is a precursor for novel pesticides and herbicides with improved efficacy.[1][3]

-

Material Science: It is incorporated into polymers and functional materials to impart specific properties.[1][3]

-

Organic Synthesis: It is widely used for introducing the 4-bromobenzyl group into various organic scaffolds.[3][13] It is also used to prepare various amines and for the identification of aromatic carboxylic acids.[6][14]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[7][13]

| Hazard | Description | Precautionary Measures | References |

| Corrosivity | Causes severe skin burns and eye damage. | Wear protective gloves, clothing, eye, and face protection. Work in a well-ventilated area or under a fume hood. | [2][7][15] |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust, vapor, mist, or gas. | [2][15] |

| Lachrymator | Substance which increases the flow of tears. | Use in a well-ventilated area and wear eye protection. | [7][16] |

| Incompatibilities | Bases, amines, alcohols, oxidizing agents, and metals. | Store away from incompatible materials. | [2][7] |

First Aid Measures[2][7][17]

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and shoes. Immediately flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Keep in a corrosives area.[2][7][16]

-

Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult federal, state, and local hazardous waste regulations for complete and accurate classification and disposal.[7]

Conclusion

This compound is a cornerstone reagent in synthetic chemistry, offering a gateway to a vast array of complex molecules. Its predictable reactivity and commercial availability make it an invaluable tool for researchers in drug discovery, agrochemical development, and material science. Adherence to strict safety protocols is paramount when handling this compound to mitigate its hazardous properties. This guide provides the foundational knowledge required for the safe and effective utilization of this compound in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | High-Purity Reagent | RUO [benchchem.com]

- 5. This compound | 589-15-1 | FB30524 | Biosynth [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound 98 589-15-1 [sigmaaldrich.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound(589-15-1) 1H NMR spectrum [chemicalbook.com]

- 11. This compound | C7H6Br2 | CID 68527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. This compound | 589-15-1 [chemicalbook.com]

- 15. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

4-Bromobenzyl bromide molecular weight and formula

An In-depth Technical Guide to 4-Bromobenzyl Bromide for Researchers and Drug Development Professionals

Introduction

This compound, also known as α,p-dibromotoluene, is a bifunctional aromatic compound widely utilized in organic synthesis and medicinal chemistry. Its structure, featuring both a reactive benzyl (B1604629) bromide group and a more stable aryl bromide, makes it a versatile building block for the synthesis of complex molecular architectures. The benzyl bromide moiety is highly susceptible to nucleophilic substitution (SN2) reactions, while the aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This dual reactivity allows for sequential and site-selective functionalization, rendering it an invaluable reagent in the development of pharmaceutical intermediates and novel chemical entities.[1][2] This guide provides core data, physicochemical properties, and a representative experimental workflow for its application in synthetic chemistry.

Core Properties and Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₇H₆Br₂ | PubChem[3], ChemicalBook[4] |

| Molecular Weight | 249.93 g/mol | PubChem[3], Pharmaffiliates[5], Sigma-Aldrich[6] |

| CAS Number | 589-15-1 | ChemicalBook[4], Sigma-Aldrich[2] |

| Appearance | Coarse Crystalline Solid | ChemicalBook[4] |

| Melting Point | 62-64 °C (lit.) | Sigma-Aldrich[2] |

| Synonyms | 1-Bromo-4-(bromomethyl)benzene, p-Bromobenzyl bromide, alpha,p-Dibromotoluene | PubChem[3], Sigma-Aldrich[2] |

Experimental Protocols: Suzuki Cross-Coupling

The following protocol details a representative Suzuki cross-coupling reaction, a cornerstone of modern drug discovery, using this compound to synthesize a biaryl compound. This reaction selectively functionalizes the aryl bromide position.

Objective: To synthesize 4'-(bromomethyl)-[1,1'-biphenyl]-4-carbonitrile.

Materials:

-

This compound (1.0 eq)

-

4-Cyanophenylboronic acid (1.1 eq)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (B44618) (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene (B28343) (Solvent)

-

Water (Solvent)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (2.50 g, 10.0 mmol), 4-cyanophenylboronic acid (1.62 g, 11.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and triphenylphosphine (210 mg, 0.8 mmol).

-

Solvent and Base Addition: Add toluene (40 mL) and a 2M aqueous solution of potassium carbonate (10 mL, 20.0 mmol).

-

Inerting the Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate (20 mL each).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to yield the pure 4'-(bromomethyl)-[1,1'-biphenyl]-4-carbonitrile.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Suzuki coupling protocol described above, from initial setup to final product purification.

References

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. This compound 98 589-15-1 [sigmaaldrich.com]

- 3. This compound | C7H6Br2 | CID 68527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 589-15-1 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound 98 589-15-1 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of 4-Bromobenzyl Bromide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-bromobenzyl bromide (CAS No. 589-15-1), a pivotal reagent in organic synthesis and pharmaceutical development. Understanding its solubility is critical for reaction optimization, purification, and formulation. This document compiles available qualitative solubility data, presents a general experimental protocol for quantitative determination, and offers a visual workflow for solubility testing.

Core Concepts: Predicting Solubility

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in various common organic solvents based on available chemical literature and safety data sheets. It is important to note that "soluble" is a qualitative term, and the actual concentration for a saturated solution can vary significantly between solvents.

| Solvent Class | Solvent Name | Qualitative Solubility | Notes |

| Halogenated Alkanes | Dichloromethane | Soluble | A common solvent for reactions involving this compound.[1] |

| Chloroform | Soluble | Similar to dichloromethane. | |

| Ethers | Diethyl Ether | Soluble | Often used in extractions and reactions.[2] |

| Alcohols | Methanol | Soluble | [3] |

| Ethanol | Soluble | [2] | |

| Hot Alcohol | Easily Soluble | Increased solubility at elevated temperatures.[4] | |

| Aromatic Hydrocarbons | Benzene (B151609) | Soluble | [4] |

| Toluene | Soluble | A common non-polar solvent for synthesis. | |

| Esters | Ethyl Acetate | Soluble | A moderately polar solvent. |

| Nitriles | Acetonitrile | Soluble | A polar aprotic solvent.[3] |

| Other | Carbon Disulfide | Soluble | [4] |

| Glacial Acetic Acid | Soluble | [5] | |

| Aqueous | Water | Insoluble | May decompose in the presence of water.[6][7] |

Experimental Protocols: Determination of Solubility

For researchers requiring precise quantitative solubility data, the following general experimental protocol for the determination of the solubility of a solid organic compound in a solvent can be adapted.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath or a shaker with temperature control. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Sample Extraction: After equilibration, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Dilution: Dilute the filtered saturated solution to a known volume with the same solvent.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the measured concentration and the dilution factor.

Mandatory Visualization: Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent.

References

- 1. innospk.com [innospk.com]

- 2. Page loading... [guidechem.com]

- 3. This compound Manufacturer | Shri Laxmi Chemicals [shrilaxmichem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound [nanfangchem.com]

- 7. This compound CAS#: 589-15-1 [m.chemicalbook.com]

4-Bromobenzyl bromide melting point and boiling point

An In-depth Technical Guide to the Physical Properties of 4-Bromobenzyl Bromide

This guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No: 589-15-1), tailored for researchers, scientists, and professionals in drug development. It includes a summary of its physical constants, detailed experimental protocols for their determination, and a logical workflow for physical characterization.

Physical Properties of this compound

This compound is a crystalline solid that appears colorless to light yellow or tan.[1][2] It is an important intermediate in organic synthesis, particularly for pharmaceuticals and liquid crystal materials.[2] Accurate knowledge of its physical properties, such as melting and boiling points, is crucial for its handling, reaction setup, and purity assessment.

Data Summary

The melting and boiling points of this compound are well-documented, though variations exist based on experimental conditions, particularly pressure for the boiling point. The quantitative data from various sources are summarized below.

| Physical Property | Value | Conditions |

| Melting Point | 60-64 °C | - |

| 62-64 °C | Literature Value[3][4][5] | |

| 29-32 °C | Literature Value[6] | |

| Boiling Point | 115-124 °C | at 12 mmHg[1][2][3][4][5][7] |

| 253.0 ± 15.0 °C | at 760 mmHg[6] | |

| Molecular Formula | C₇H₆Br₂ | |

| Molecular Weight | 249.93 g/mol | |

| Density | ~1.9 g/cm³ |

Note: The melting point range of 29-32°C is an outlier compared to the more consistently reported range of 60-64°C across multiple chemical suppliers.

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for the identification and purity verification of organic compounds.

Melting Point Determination (Capillary Method)

This method is widely used due to its accuracy and requirement for only a small amount of sample. A pure substance typically exhibits a sharp melting range of 1-2°C, whereas impurities tend to depress and broaden this range.[8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[8]

-

Glass capillary tubes (sealed at one end)[10]

-

Mortar and pestle (optional, for grinding)

-

Thermometer

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[10][11]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface or drop the tube through a long, narrow glass tube to pack the solid into the bottom. The packed sample height should be 2-3 mm.[8][10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[10]

-

Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. This allows for a more precise measurement in the subsequent trial.[8]

-

Accurate Determination: Prepare a new sample. Heat the block quickly to a temperature about 15-20°C below the approximate melting point found. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[9][10]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point of small liquid quantities. The boiling point is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[12][13]

Apparatus:

-

Thiele tube[13]

-

Mineral oil or other suitable heating bath liquid

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or thread

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: Since this compound is a solid at room temperature, it must first be melted. Place a small amount into the test tube and gently heat it until it liquefies.

-

Apparatus Assembly: Attach the test tube containing the liquefied sample to a thermometer using a rubber band. The bottom of the tube should be level with the thermometer bulb.[13]

-

Capillary Insertion: Place a capillary tube (sealed end up) into the liquid sample within the test tube.[13]

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level and the side arm is positioned for heating. Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform temperature distribution.[12]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.[13]

-

Data Recording: Remove the heat source. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[12][13] Record this temperature. It is also critical to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of a chemical sample like this compound, from initial acquisition to final purity assessment.

Caption: Workflow for the physical characterization of this compound.

References

- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound [nanfangchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 589-15-1 [m.chemicalbook.com]

- 5. This compound | 589-15-1 [chemicalbook.com]

- 6. This compound | CAS#:3433-80-5 | Chemsrc [chemsrc.com]

- 7. Page loading... [guidechem.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. westlab.com [westlab.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectral Analysis of 4-Bromobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-bromobenzyl bromide, a crucial reagent and building block in organic synthesis and pharmaceutical development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations to aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the aromatic and benzylic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 | Doublet | 2H | Ar-H (ortho to CH₂Br) |

| ~7.25 | Doublet | 2H | Ar-H (ortho to Br) |

| ~4.45 | Singlet | 2H | CH₂ Br |

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument used.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~137 | Ar-C (quaternary, attached to CH₂Br) |

| ~132 | Ar-C H (ortho to Br) |

| ~131 | Ar-C H (ortho to CH₂Br) |

| ~122 | Ar-C (quaternary, attached to Br) |

| ~32 | C H₂Br |

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument used.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in this compound. The key vibrational frequencies are detailed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1590, ~1485 | C=C Stretch | Aromatic Ring |

| ~1210 | C-H in-plane bend | Aromatic p-substitution |

| ~810 | C-H out-of-plane bend | Aromatic p-substitution |

| ~600-500 | C-Br Stretch | Aryl & Alkyl Halide |

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals its molecular weight and isotopic distribution pattern, which is characteristic due to the presence of two bromine atoms. The mass spectrum will exhibit a distinctive pattern for the molecular ion peak [M]⁺, [M+2]⁺, and [M+4]⁺ due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[2]

| m/z | Assignment |

| ~252 | [M+4]⁺ (containing two ⁸¹Br isotopes) |

| ~250 | [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br isotope) |

| ~248 | [M]⁺ (containing two ⁷⁹Br isotopes) |

| ~171/169 | [M-Br]⁺ |

| 90 | [M-Br₂]⁺ |

Experimental Protocols

The following are generalized yet detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00).

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized.[3]

-

Data Acquisition : For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to obtain singlets for all carbon signals.

-

Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

IR Spectroscopy

-

Sample Preparation : For solid samples like this compound, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the crystal.[3]

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.[3]

-

Data Acquisition : A background spectrum of the empty sample holder or pure KBr pellet is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction : A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization : Electron Ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV), leading to ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Processing : The detector signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams provide a visual representation of the molecular structure and the analytical workflow.

References

Navigating the Synthesis of Discovery: A Technical Guide to the Safe Handling of 4-Bromobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and drug development, 4-bromobenzyl bromide stands as a crucial building block, a key intermediate in the synthesis of a multitude of therapeutic agents. Its utility, however, is matched by a significant hazard profile that demands meticulous handling and a thorough understanding of its safety parameters. This technical guide provides an in-depth overview of the safety data for this compound, outlines detailed handling precautions, and presents representative experimental methodologies for assessing its toxicological profile.

Chemical and Physical Properties

A comprehensive understanding of the physical and chemical properties of this compound is the foundation of its safe handling. This data, summarized in the table below, informs storage conditions, potential reactivity, and appropriate emergency response measures.

| Property | Value |

| Chemical Name | 1-Bromo-4-(bromomethyl)benzene |

| Synonyms | p-Bromobenzyl bromide, α,p-Dibromotoluene |

| CAS Number | 589-15-1 |

| Molecular Formula | C₇H₆Br₂ |

| Molecular Weight | 249.93 g/mol [1] |

| Appearance | White to light pink or beige crystalline solid[2][3][4] |

| Melting Point | 60-64 °C[3][4][5][6] |

| Boiling Point | 115-124 °C at 12 mmHg[3][4][5] |

| Solubility | May decompose in water[3][5] |

| Density | 1.8246 g/cm³ (estimate)[5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance, and its handling requires strict adherence to safety protocols. It is a corrosive compound that can cause severe skin burns and eye damage.[1][2][7][8] Furthermore, it is a lachrymator, meaning it can induce tearing.[1][2] Inhalation may lead to severe respiratory tract irritation and chemical burns.[2]

GHS Hazard Classification:

| Category | Classification |

| Skin Corrosion/Irritation | Category 1B[7][8][9] |

| Serious Eye Damage/Eye Irritation | Category 1[7][8][9] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[7][8][9] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][9]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[2][7]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[2][7]

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator is necessary.[2][7]

Handling Procedures:

-

Avoid inhalation of dust, vapor, mist, or gas.[2]

-

Prevent contact with skin and eyes.[2]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]

Storage:

-

Store in a designated corrosives area, away from incompatible materials such as bases, alcohols, amines, and metals.[2][7][9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Spill Response:

A spill of this compound should be handled with caution and by trained personnel. The following workflow outlines the necessary steps for a safe and effective cleanup.

Experimental Protocols for Toxicological Assessment

The hazard classifications for this compound are based on data from toxicological studies. The following sections describe the principles and general methodologies of key experiments used to assess the safety of chemical substances.

Acute Dermal Irritation/Corrosion (Representative OECD 404 Protocol)

This test is designed to determine the potential of a substance to cause irritation or corrosion to the skin.

Principle: A single dose of the test substance is applied to the skin of an experimental animal, typically an albino rabbit. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used. The fur on the back of the animal is clipped 24 hours before the test.

-

Application: A 0.5 g (for solids) or 0.5 mL (for liquids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.[3]

-

Exposure: The exposure period is typically 4 hours.[3]

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours after removal.[3] The reactions are scored based on a standardized scale.

-

Classification: The substance is classified based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion (Representative OECD 405 Protocol)

This test evaluates the potential of a substance to cause irritation or damage to the eyes.

Principle: A single dose of the test substance is instilled into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit. The eye is then observed for any adverse effects on the cornea, iris, and conjunctiva.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits with no pre-existing eye defects are used.

-

Application: A 0.1 mL (for liquids) or 0.1 g (for solids) dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[2]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[10] Observations are made for corneal opacity, iritis, and conjunctival redness and chemosis (swelling), which are scored according to a standardized scale.

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

The modern approach to toxicity testing emphasizes a tiered or sequential strategy to minimize animal testing. This often involves the use of in vitro methods before resorting to in vivo studies.

Genotoxicity Assessment

Genotoxicity tests are performed to determine if a substance can cause damage to genetic material (DNA). For p-bromobenzyl bromide, a synonym of this compound, several genotoxicity assays have been conducted.

5.3.1. Ames Test (Bacterial Reverse Mutation Assay)

Principle: This test uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These bacteria cannot grow on a histidine-free medium. The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on the histidine-free medium.

Methodology:

-

Strains: Specific strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the control. For p-bromobenzyl bromide, the Ames test produced equivocal results.[11]

5.3.2. In Vitro Chromosome Aberration Test

Principle: This assay evaluates the potential of a test substance to cause structural damage to chromosomes in cultured mammalian cells.

Methodology:

-

Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, are cultured.

-

Exposure: The cells are exposed to various concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.

-

Harvesting: After exposure, the cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division. The cells are then harvested.

-

Slide Preparation: The harvested cells are treated with a hypotonic solution, fixed, and spread onto microscope slides.

-

Analysis: The chromosomes are stained and examined under a microscope for structural aberrations (e.g., breaks, gaps, exchanges). For p-bromobenzyl bromide, this test yielded weakly positive results.[11]

5.3.3. Alkaline Elution Assay

Principle: This technique is used to detect DNA single-strand breaks. The rate at which DNA elutes through a filter under alkaline conditions is inversely proportional to its size. DNA that has been fragmented by a test substance will elute more rapidly.

Methodology:

-

Cell Treatment: Cells (e.g., rat hepatocytes) are treated with the test substance.

-

Lysis: The cells are lysed on a filter, leaving the DNA on the filter.

-

Elution: An alkaline solution is passed through the filter to denature the DNA and cause it to elute.

-

Fraction Collection: The eluted DNA is collected in fractions over time.

-

Quantification: The amount of DNA in each fraction and remaining on the filter is quantified.

-

Analysis: An increased rate of elution compared to the control indicates DNA damage. In the case of p-bromobenzyl bromide, this assay was negative for inducing DNA strand breaks in rat hepatocytes.[11]

Conclusion

This compound is an indispensable reagent in the synthesis of novel chemical entities with therapeutic potential. However, its corrosive nature and potential for causing severe irritation necessitate a comprehensive understanding of its hazards and the implementation of stringent safety protocols. By adhering to the handling and storage guidelines outlined in this document, and by understanding the toxicological data that informs these precautions, researchers can mitigate the risks associated with this valuable compound and ensure a safe and productive laboratory environment. The provided experimental methodologies offer insight into the rigorous testing that underpins the safety assessment of such chemicals, emphasizing the commitment of the scientific community to both innovation and safety.

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. nucro-technics.com [nucro-technics.com]

- 3. oecd.org [oecd.org]

- 4. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nucro-technics.com [nucro-technics.com]

- 6. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

- 7. In Vitro Cytogenetic Assays: Chromosomal Aberrations and Micronucleus Tests | Springer Nature Experiments [experiments.springernature.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Synthesis of 4-Bromobenzyl Bromide from 4-Bromotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-bromobenzyl bromide from 4-bromotoluene (B49008), a key reaction in the production of various pharmaceutical and agrochemical intermediates. The document details the predominant synthetic methodologies, with a focus on free-radical bromination of the benzylic methyl group. Quantitative data from various reported protocols are summarized, and a detailed experimental procedure for the widely utilized Wohl-Ziegler reaction using N-bromosuccinimide (NBS) is provided. Furthermore, this guide includes schematic diagrams illustrating the reaction mechanism and a general experimental workflow to facilitate a deeper understanding and practical application of this chemical transformation.

Introduction

This compound is a valuable bifunctional molecule featuring a bromine atom on both the aromatic ring and the benzylic position. This dual reactivity makes it a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals. The synthesis of this compound is most commonly achieved through the selective bromination of the methyl group of 4-bromotoluene. This transformation is typically accomplished via a free-radical pathway, which favors substitution at the benzylic position due to the resonance stabilization of the resulting benzylic radical. This guide will explore the common methods for this synthesis, providing practical data and protocols for laboratory and process development.

Synthetic Methodologies and Data Comparison

The two primary approaches for the synthesis of this compound from 4-bromotoluene involve the use of either elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. Both methods rely on the generation of a bromine radical to initiate the reaction cascade. The choice of reagent and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis.

| Method | Brominating Agent | Initiator/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | Bromine | PCl₃ | None | 115-125 | 3.5 | ~45 | 99.2 (after purification) | [1] |

| 2 | Bromine | 150W Tungsten Lamp | Carbon Tetrachloride | Reflux | 5.5 | 76.3 (crude) | 94 (crude) | [1] |

| 3 | Bromine | 500W Photolamp | Carbon Tetrachloride | Reflux | 0.5-2 | 65 | Not Specified | [2] |

| 4 | N-Bromosuccinimide | Benzoyl Peroxide | Carbon Tetrachloride | Reflux | Not Specified | Good to Excellent | Not Specified | [3][4] |

| 5 | N-Bromosuccinimide | Light (CFL) | Acetonitrile | 20-60 | 0.2-0.8 | Good to Excellent | >99 (selectivity) | [5] |

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound using N-bromosuccinimide, a method known for its selectivity and milder reaction conditions compared to using elemental bromine.

Synthesis of this compound via Wohl-Ziegler Bromination

This protocol is based on the well-established Wohl-Ziegler reaction, which utilizes NBS in the presence of a radical initiator.[4]

Materials:

-

4-Bromotoluene

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Benzoyl peroxide or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Ice-water

-

Saturated sodium bicarbonate solution, ice-cold

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Ethanol (B145695) (for crystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel (optional)

-

Heating mantle

-

Magnetic stirrer

-

UV lamp (optional, can be used for initiation)

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromotoluene (1 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN (0.02-0.05 equivalents).[3][4]

-

Initiation and Reaction: The reaction mixture is heated to reflux.[3][4] Initiation can also be facilitated by irradiation with a UV lamp.[2] The reaction is monitored by observing the consumption of the starting material (e.g., by TLC or GC). The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid succinimide (B58015) byproduct is removed by filtration.

-

Extraction: The filtrate is transferred to a separatory funnel and washed sequentially with ice-water and ice-cold saturated sodium bicarbonate solution to remove any remaining acids.[2] A final wash with ice-water is performed.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[2]

-

Purification: The crude product is purified by crystallization from ethanol to yield this compound as a white solid.[2]

Visualizations

Reaction Pathway: Free-Radical Bromination

References

An In-depth Technical Guide to the Reaction Mechanisms of 4-Bromobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobenzyl bromide is a versatile bifunctional reagent widely employed in organic synthesis. Its reactivity is characterized by the disparate behavior of its two bromine substituents: a reactive benzylic bromide susceptible to nucleophilic substitution and a more inert aryl bromide that can participate in organometallic cross-coupling reactions. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, including nucleophilic substitution (SN1 and SN2), Grignard reagent formation, and Suzuki-Miyaura cross-coupling. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction

This compound (α,4-dibromotoluene) is a key building block in the synthesis of a wide array of organic molecules, from pharmaceuticals to materials science.[1] Its utility stems from the presence of two distinct carbon-bromine bonds. The benzylic bromide offers a site for nucleophilic attack, enabling the introduction of the 4-bromobenzyl moiety into various molecular scaffolds. Concurrently, the bromine atom on the aromatic ring provides a handle for forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions.[1] Understanding the mechanistic nuances of these transformations is paramount for designing efficient and selective synthetic routes.

Nucleophilic Substitution Reactions

The benzylic bromide of this compound is highly susceptible to nucleophilic substitution, proceeding through either an SN1 or SN2 mechanism depending on the reaction conditions.

SN1 and SN2 Mechanisms

The benzylic position of this compound allows for both SN1 and SN2 reaction pathways. The SN2 mechanism, a one-step process, is favored by strong, unhindered nucleophiles in polar aprotic solvents. Conversely, the SN1 mechanism, which proceeds through a resonance-stabilized benzylic carbocation intermediate, is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation.

Diagram 1: Competing SN1 and SN2 Pathways for this compound

Caption: SN1 and SN2 pathways for this compound.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of an SN2 reaction involving this compound to form ethers.

Table 1: Williamson Ether Synthesis with this compound

| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromobenzyl alcohol | NaH | DMF | Room Temp | 0.5 | ~80 |

| Phenol | K₂CO₃ | Acetone | Reflux | 8 | 73 |

| 2-Naphthol | NaOH | Ethanol (B145695) | Reflux | 1 | High |

-

Preparation: To a stirred suspension of sodium hydride (0.48 g of a 50% dispersion in oil, 10 mmol) in dry N,N-dimethylformamide (10 mL) under a nitrogen atmosphere, add 4-bromobenzyl alcohol (1.87 g, 10 mmol) dropwise over 10 minutes.

-

Reaction: Stir the mixture for 20 minutes at room temperature until hydrogen evolution ceases. Add methyl iodide (1.42 g, 10 mmol) and continue stirring for an additional 10 minutes.

-

Work-up and Purification: Pour the reaction mixture into water and separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: n-hexane/ethyl acetate, 87.5:12.5 v/v) to yield 4-bromobenzyl methyl ether (1.6 g, 80%).[2]

Synthesis of 4-Bromobenzyl Cyanide

The reaction of this compound with sodium cyanide is a straightforward SN2 reaction to produce 4-bromobenzyl cyanide, a useful intermediate for the synthesis of carboxylic acids, amines, and other nitrogen-containing compounds.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (25.0 g, 0.1 mol), sodium cyanide (10.0 g, 0.2 mol), ethanol (50 mL), and water (20 mL).

-

Reaction: Heat the mixture to reflux for 4 hours.

-

Work-up and Purification: After cooling, extract the mixture with diethyl ether. Dry the ether extract over anhydrous calcium chloride and remove the solvent by distillation. The crude product can be purified by vacuum distillation.

Grignard Reagent Formation and Reactions

This compound can be used to prepare a Grignard reagent, a potent nucleophile for the formation of new carbon-carbon bonds. Due to the two bromide atoms, selective formation of the Grignard reagent at the benzylic position is possible under controlled conditions.

Table 2: Grignard Reactions with 4-Bromobenzylmagnesium Bromide

| Electrophile | Product | Solvent | Temperature (°C) | Yield (%) |

| Benzaldehyde (B42025) | 1-(4-Bromophenyl)-2-phenylethanol | Diethyl ether | 0 to RT | High |

| Acetone | 2-(4-Bromobenzyl)propan-2-ol | THF | 0 to RT | Moderate-High |

| Carbon Dioxide | (4-Bromophenyl)acetic acid | Diethyl ether | -78 to RT | High |

Diagram 2: Workflow for Grignard Reaction of this compound

Caption: Experimental workflow for a Grignard reaction.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine. Add anhydrous diethyl ether (20 mL). Slowly add a solution of this compound (12.5 g, 50 mmol) in anhydrous diethyl ether (50 mL) dropwise to initiate the reaction and then maintain a gentle reflux. After the addition is complete, continue to stir at room temperature for 30 minutes.

-

Reaction with Aldehyde: Cool the Grignard solution to 0°C in an ice bath. Add a solution of benzaldehyde (5.3 g, 50 mmol) in anhydrous diethyl ether (20 mL) dropwise. After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling Reactions

The aryl bromide of this compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of biaryl compounds. The benzylic bromide typically remains intact under these conditions.

Table 3: Suzuki-Miyaura Coupling of this compound Derivatives

| Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 140 (microwave) | 0.33 | 75 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 140 (microwave) | 0.33 | High |

| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 140 (microwave) | 0.33 | 35 |

Diagram 3: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Caption: The Suzuki-Miyaura catalytic cycle.

-

Reaction Setup: In a microwave vial, combine this compound (1.0 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), Pd(OAc)₂ (5 mol%), and JohnPhos (10 mol%) in DMF (2 mL).[3]

-

Reaction: Seal the vial and heat in a microwave reactor at 140°C for 20 minutes.[3]

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Applications in Drug Development

The 4-bromobenzyl moiety is a common scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The ability to functionalize both the benzylic and aromatic positions allows for the synthesis of diverse libraries of compounds for high-throughput screening. For instance, derivatives of this compound have been used to synthesize inhibitors of receptor tyrosine kinases such as PDGFRβ and VEGFR-2, which are implicated in angiogenesis and tumor growth.[4]

Diagram 4: High-Throughput Screening Workflow for 4-Bromobenzyl Derivatives

Caption: A generalized workflow for drug discovery using a this compound-derived library.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its dual reactivity allows for a wide range of transformations, including nucleophilic substitutions, Grignard reactions, and Suzuki-Miyaura cross-couplings. A thorough understanding of the underlying reaction mechanisms and the factors that influence them is crucial for the successful design and execution of synthetic strategies employing this valuable building block, particularly in the context of drug discovery and development. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this compound.

References

Methodological & Application

Application Notes and Protocols: 4-Bromobenzyl Bromide as a Versatile Benzylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzyl bromide is a bifunctional reagent of significant utility in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development, as well as materials science. Its chemical structure, featuring a reactive benzyl (B1604629) bromide moiety and a functionalizable aryl bromide, allows for its use as both a protecting group and a versatile building block for complex molecular architectures.